molecular formula C14H5F6N B13078993 4-Fluoro-5-(perfluorophenyl)indole

4-Fluoro-5-(perfluorophenyl)indole

Cat. No.: B13078993
M. Wt: 301.19 g/mol
InChI Key: JEYJAWGQOSYXTQ-UHFFFAOYSA-N
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Description

4-Fluoro-5-(perfluorophenyl)indole (CAS 1261495-67-3) is a fluorinated indole derivative of significant interest in advanced chemical research and development. This compound features a perfluorophenyl group attached to the indole scaffold, a structure known to enhance metabolic stability and binding affinity in bioactive molecules. It serves as a versatile and high-value building block for medicinal chemistry, particularly in the synthesis of more complex molecules and potential pharmaceutical candidates . The specific presence of multiple fluorine atoms makes it a promising candidate for applications in materials science. Researchers can utilize this compound to develop novel compounds with tailored properties. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. This product is for use by qualified laboratory researchers only.

Properties

Molecular Formula

C14H5F6N

Molecular Weight

301.19 g/mol

IUPAC Name

4-fluoro-5-(2,3,4,5,6-pentafluorophenyl)-1H-indole

InChI

InChI=1S/C14H5F6N/c15-9-5-3-4-21-7(5)2-1-6(9)8-10(16)12(18)14(20)13(19)11(8)17/h1-4,21H

InChI Key

JEYJAWGQOSYXTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1C3=C(C(=C(C(=C3F)F)F)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-(perfluorophenyl)indole typically involves the functionalization of the indole ring with fluorine atoms and perfluorophenyl groups. One common approach is the electrophilic fluorination of indole using reagents such as trifluoromethyl hypofluorite (CF3OF) or cesium fluoroxysulfate (CsOSO3F) . These reactions are usually carried out under controlled conditions, such as low temperatures and specific solvents, to achieve high yields and selectivity.

Another method involves the condensation of 2-fluoro-6-nitrotoluene with appropriate reagents to form the desired indole derivative . This method may require multiple steps, including reduction and cyclization reactions, to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve efficiency and yield. The use of continuous flow reactors and automated systems can also enhance the scalability and reproducibility of the synthesis process.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-(perfluorophenyl)indole involves its interaction with specific molecular targets and pathways. The fluorine atoms and perfluorophenyl groups can enhance the compound’s binding affinity to certain receptors and enzymes, leading to modulation of their activity . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties of Selected Indole Derivatives

Compound Name Substituents Molecular Weight Key Properties Applications/Notes
4-Fluoro-5-(perfluorophenyl)indole 4-F, 5-C₆F₅ ~299.1* High electron deficiency; strong π-conjugation disruption Semiconductors, enzyme inhibitors
N-(4-Benzoylphenyl)-5-fluoroindole 5-F, 2-carboxamide 359.12 Moderate polarity (amide group); m.p. 249–250°C Anticancer/antimicrobial agents
4-Fluoro-1H-indole-6-carboxylic acid 4-F, 6-COOH 179.13 High polarity (carboxylic acid); water solubility Drug intermediates
4-Fluoro-5-methoxy-2-methylindole 4-F, 5-OCH₃, 2-CH₃ 193.20 Lipophilic (methoxy/methyl groups); LogP ~2.5 Neuropharmacology candidates
4-Chloro-5-fluoroindole-2,3-dione 4-Cl, 5-F, 2,3-dione 199.57 Electrophilic diketone; reactive at C-2/C-3 Antibacterial/antifungal agents

*Calculated based on molecular formula (C₁₄H₅F₆N).

Key Observations:

  • Electronic Effects: The C₆F₅ group in this compound induces a stronger electron-withdrawing effect compared to simpler substituents like methoxy (-OCH₃) or methyl (-CH₃). This property aligns it with semiconductor materials requiring n-type behavior, as seen in perfluorophenyl-functionalized BTBT derivatives .
  • Polarity and Solubility: Carboxylic acid derivatives (e.g., 4-Fluoro-1H-indole-6-carboxylic acid) exhibit higher water solubility, whereas this compound is likely more lipophilic, favoring organic solvents.
  • Reactivity: The presence of reactive groups (e.g., diketone in 4-chloro-5-fluoroindole-2,3-dione) contrasts with the stability of the perfluorophenyl group, which is resistant to further substitution under mild conditions .

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